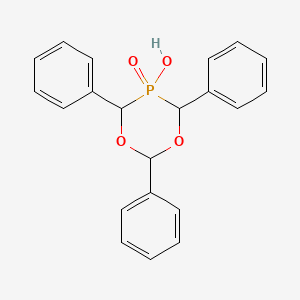![molecular formula C18H22N2O3 B12502507 N-hydroxy-3'-methyl-2a',3',4',5'-tetrahydro-2'H,4H-spiro[cyclohexane-1,1'-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine](/img/structure/B12502507.png)
N-hydroxy-3'-methyl-2a',3',4',5'-tetrahydro-2'H,4H-spiro[cyclohexane-1,1'-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine typically involves multiple steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclohexane derivative and a cyclopentane derivative.
Introduction of the isoquinoline moiety: This step often involves the use of isoquinoline derivatives and appropriate coupling reagents.
Hydroxylation and methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-one: This compound differs by the presence of a ketone group instead of an imine group.
N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-amine: This compound has an amine group instead of an imine group.
Uniqueness
The uniqueness of N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine lies in its specific spirocyclic structure and the presence of both hydroxyl and imine functional groups
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(11-methylspiro[3,5-dioxa-11-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),7-triene-14,4'-cyclohexane]-1'-ylidene)hydroxylamine |
InChI |
InChI=1S/C18H22N2O3/c1-20-7-4-11-8-14-17(23-10-22-14)16-15(11)13(20)9-18(16)5-2-12(19-21)3-6-18/h8,13,21H,2-7,9-10H2,1H3 |
InChI Key |
QSAYUFLRSCGDQM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC45CCC(=NO)CC5)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B12502438.png)


![2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid; dicha](/img/structure/B12502468.png)
![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12502473.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B12502478.png)
![phenyl(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)methanone](/img/structure/B12502486.png)
![N-(3-chlorophenyl)-N-methyl-2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12502504.png)
![N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine](/img/structure/B12502505.png)
![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12502508.png)
![7-chloro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12502510.png)
![2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12502511.png)

